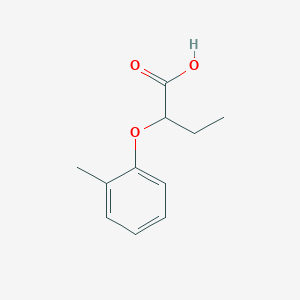
2-(2-甲基苯氧基)丁酸
描述
Synthesis Analysis
The synthesis of derivatives closely related to 2-(2-Methylphenoxy)butanoic acid involves multiple steps, including the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce specific acyl chlorides, which are then subjected to further reactions to obtain the desired product. For instance, Zhang Dan-shen (2009) described a synthesis pathway for a similar compound, showcasing the complexity and versatility of synthetic methods available for such molecules (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The molecular structure of (2-methylphenoxy)acetic acid has been analyzed through crystallography, revealing dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules, which is further stabilized by C—H⋯O hydrogen bonding. This detailed structural information underscores the compound's potential for forming stable molecular arrangements and interactions (P. Cox & G. Hickey, 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Methylphenoxy)butanoic acid and its derivatives can lead to a wide range of products, indicating the compound's reactivity and versatility. For example, the reaction with adamantan-2-amine and (adamantan-1-yl)methylamine results in the formation of specific amides and esters, illustrating the compound's applicability in synthesizing complex molecules (I. Novakov et al., 2017).
科学研究应用
-
Herbicide Use
- Field : Agriculture
- Application : MCPB is a phenoxybutyric herbicide commonly used in agriculture worldwide . It’s used for post-emergence control of broadleaf annual and perennial weeds including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .
- Method : MCPB is applied to pea crops before flowering .
- Outcome : MCPB has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns. It is not volatile, persistent, or likely to bioconcentrate .
-
Adsorption and Degradation in Soils
- Field : Environmental Chemistry
- Application : MCPB, along with other phenoxyalkanoic acid herbicides, is studied for its adsorption in soils and degradation rates to assess their potential for groundwater contamination .
- Method : The extent of their adsorption in soils and degradation rates are compared. The predominant dissipation mechanism of herbicides in soils is bacterial degradation .
- Outcome : The authors found that adsorption decreased in a certain sequence and the rate of bacterial degradation decreased in a different order .
属性
IUPAC Name |
2-(2-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFDXGPIABNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401538, DTXSID80901324 | |
| Record name | 2-(2-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)butanoic acid | |
CAS RN |
161790-50-7 | |
| Record name | 2-(2-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



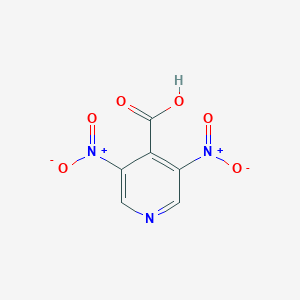
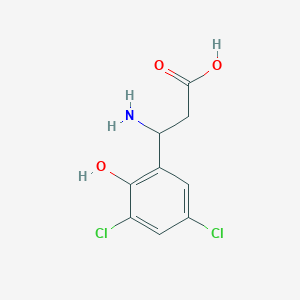
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
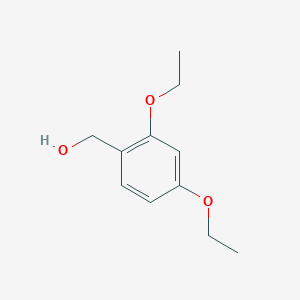
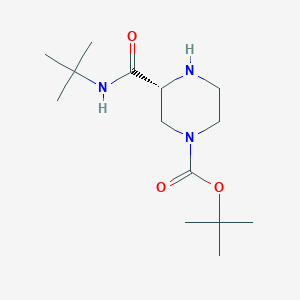
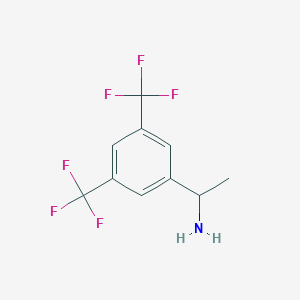
![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)
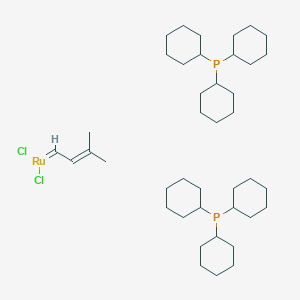
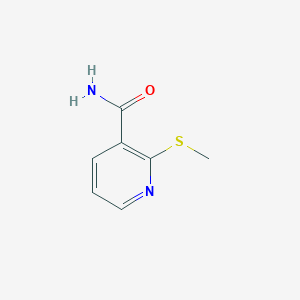
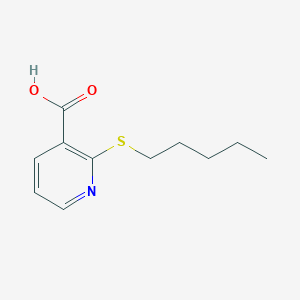
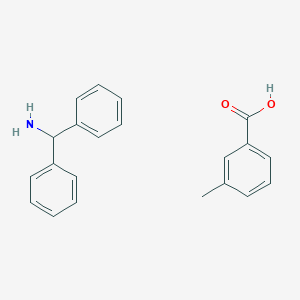
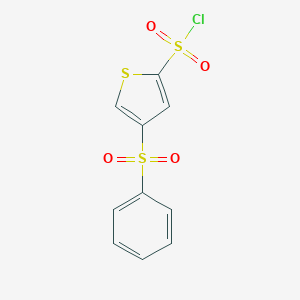
![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)